
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C6H5F6O2. It is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound shares a similar structure but lacks the additional trifluoromethyl group.
3-(Trifluoromethyl)crotonic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
The presence of both trifluoromethyl and trifluoro groups in 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester makes it unique compared to other similar compounds. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
51097-63-3 |
|---|---|
Fórmula molecular |
C6H4F6O2 |
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3 |
Clave InChI |
ZPHBFLZBUXUAED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
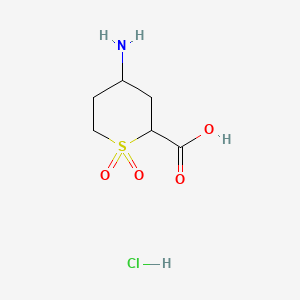
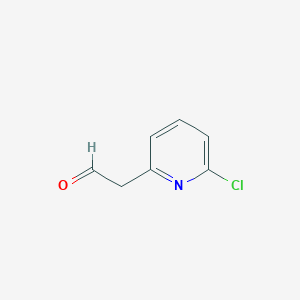

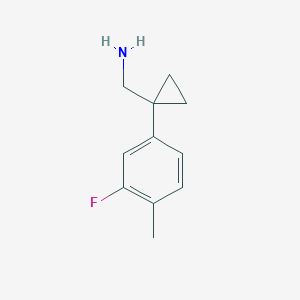
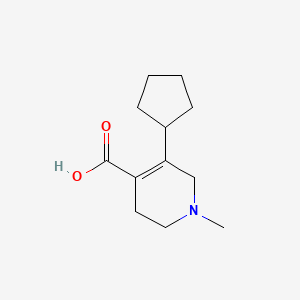
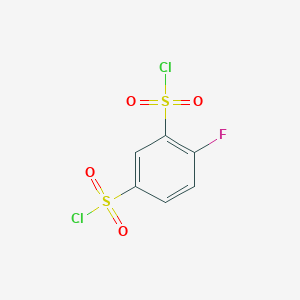
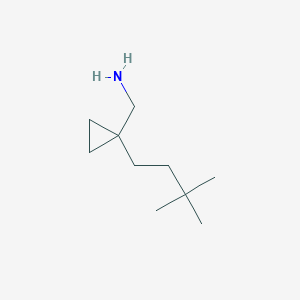

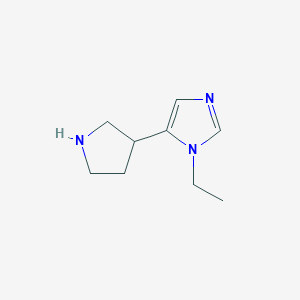
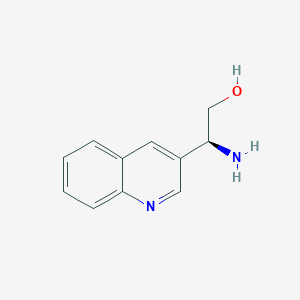
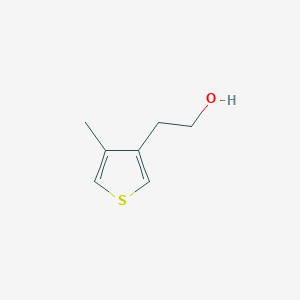
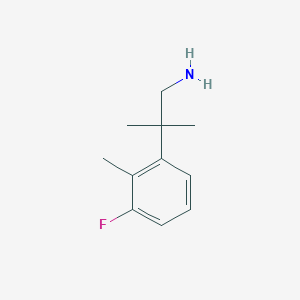
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)
